molecular formula C3H6Br2 B165211 1,2-Dibromopropane CAS No. 78-75-1

1,2-Dibromopropane

Cat. No. B165211
CAS RN: 78-75-1
M. Wt: 201.89 g/mol
InChI Key: XFNJYAKDBJUJAJ-UHFFFAOYSA-N
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Description

1,2-Dibromopropane, also known as Propylene bromide, is a naturally occurring organic compound . It is part of the Vicinal Dihalide family and is highly unstable due to both torsional strain and its highly electrophilic nature . It is an organobromide compound where Bromine is a halogen element with the symbol Br and atomic number 35 .


Synthesis Analysis

1,2-Dibromopropane is synthesized from bromopropane by bromination . The process involves mixing bromopropane and iron powder, heating to 40-50°C, slowly adding bromine, and continuing to reflux for 2 hours after adding . The iron slag is then filtered off, and the filtrate is washed several times with water, once with a 5% sodium carbonate solution, and then with a 5% sodium thiosulfate solution to remove free bromine . The product is then dried with anhydrous calcium chloride and undergoes fractional distillation, collecting the 139-142 ℃ fraction to obtain the finished product of 1,2-dibromopropane .


Molecular Structure Analysis

The molecular formula of 1,2-Dibromopropane is C3H6Br2 . The InChI representation is InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3 . The Canonical SMILES representation is CC(CBr)Br .


Chemical Reactions Analysis

In the reaction with HBr, propene gives 2-bromopropane as the product . With Br2/CCl4, two bromine atoms are added across the double bond to give dialkyl halide . With Br2/CCl4, propene gives 1,2-dibromopropane as the dialkyl halide compound .


Physical And Chemical Properties Analysis

1,2-dibromopropane is a colorless liquid . It has a molecular weight of 201.89 g/mol . It is highly unstable due to both torsional strain and its highly electrophilic nature .

Scientific Research Applications

Thermophysical Property Data Analysis

  • Application Summary : 1,2-Dibromopropane is used in the analysis of thermophysical property data . The National Institute of Standards and Technology (NIST) uses it to generate critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics .
  • Methods and Procedures : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . The properties covered include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, and density .
  • Results and Outcomes : The data generated provides valuable information on the thermophysical properties of 1,2-Dibromopropane, which can be used in various scientific and industrial applications .

Reductive Dechlorination of Carbon Tetrachloride

  • Application Summary : 1,2-Dibromopropane is used to study the effect of reductant concentration, reductant contact time, and suspension pH on the reductive dechlorination of carbon tetrachloride by soil manipulated with Fe (II) and HS- .
  • Methods and Procedures : The compound is used as a reductant in the presence of Fe (II) and HS- to dechlorinate carbon tetrachloride in soil . The concentration of the reductant, the contact time, and the pH of the suspension are varied to study their effects .
  • Results and Outcomes : The study provides insights into the factors affecting the reductive dechlorination of carbon tetrachloride, which is a significant environmental pollutant .

Thermodynamics Research

  • Application Summary : 1,2-Dibromopropane is used in thermodynamics research . The National Institute of Standards and Technology (NIST) uses it to generate critically evaluated thermodynamic property data for pure compounds .
  • Methods and Procedures : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . The properties covered include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, and density .
  • Results and Outcomes : The data generated provides valuable information on the thermophysical properties of 1,2-Dibromopropane, which can be used in various scientific and industrial applications .

Cancer Research

  • Application Summary : 1,2-Dibromopropane is used in cancer research . It is used to examine the effects of Bromopropane (BP) compounds on the stemness of colorectal cancer cells .
  • Methods and Procedures : The compound is used in in vitro studies to examine its effects on cancer cells . The effects of the compound on the stemness of the cancer cells are examined .
  • Results and Outcomes : The study provides insights into the effects of 1,2-Dibromopropane on the stemness of colorectal cancer cells .

Safety And Hazards

1,2-Dibromopropane is considered hazardous . It is toxic to aquatic life with long-lasting effects . It is fatal if inhaled, causes serious eye irritation, and causes skin irritation . It is harmful if swallowed and is a flammable liquid and vapour . It is advised to avoid breathing mist, gas, or vapours, avoid contact with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1,2-dibromopropane
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InChI

InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3
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InChI Key

XFNJYAKDBJUJAJ-UHFFFAOYSA-N
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Canonical SMILES

CC(CBr)Br
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Molecular Formula

C3H6Br2
Record name 1,2-DIBROMOPROPANE
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DSSTOX Substance ID

DTXSID60870403
Record name Propane, 1,2-dibromo-
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Molecular Weight

201.89 g/mol
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Physical Description

1,2-dibromopropane is a colorless liquid. (NTP, 1992), Colorless liquid; [Merck Index]
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Boiling Point

284 to 288 °F at 760 mmHg (NTP, 1992), 141.9 °C
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Flash Point

Flash point: <-75 °C
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Solubility

In water, 1.43X10+3 mg/L at 25 °C, Soluble in ethanol, ether, and chloroform; slightly soluble in carbon tetrachloride.
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Density

1.94 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9324 g/cu cm at 20 °C
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Vapor Density

7 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

7.84 [mmHg], 7.84 mm Hg at 25 °C
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Product Name

1,2-Dibromopropane

Color/Form

Colorless liquid

CAS RN

78-75-1
Record name 1,2-DIBROMOPROPANE
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Melting Point

-67.4 °F (NTP, 1992), -55.49 °C
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Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
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Reaction Step One

Synthesis routes and methods II

Procedure details

1,2-dibromopropane (1.00 ml/hour) and helium (2.0 ml/minute) were passed through a reactor packed with M at 100° C. Within the first 2 hours, an average 1,2-dibromopropane conversion of 40%, with 30% propylene oxide average selectivity and 70% acetone selectivity was obtained.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dibromopropane
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1,2-Dibromopropane
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Citations

For This Compound
1,900
Citations
TM Vogel, M Reinhard - Environmental science & technology, 1986 - ACS Publications
The reactivities of 1, 2-dibromoethane (EDB), 1, 2-and 1, 3-dibromopropane (1, 2-DBP and 1, 3-DBP), 1-bromoheptane (BH), and l-bromo-3-phenylpropane (BPP) were studied in …
Number of citations: 67 pubs.acs.org
KS Lee, KY Yeon, KH Jung, SK Kim - The Journal of Physical …, 2008 - ACS Publications
Photodissociation dynamics of 1,2-dibromopropane has been investigated at 234 and 265 nm by using the velocity map ion imaging method. At both pump energies, a single Gaussian-…
Number of citations: 21 pubs.acs.org
GA Belitsky, TA Lytcheva, IA Khitrovo… - Cell biology and …, 1994 - Springer
The activities of 1,2-dibromopropane (DBP) and 1,1,3-tribromopropane (TBP) were studied in seven genotoxicity assays, (i) SOS-induction inE. coli, (ii) DNA repair in primary rat …
Number of citations: 14 link.springer.com
J Thorbjørnsurd, OH Ellestad, P Klaboe… - Journal of Molecular …, 1973 - Elsevier
The infrared and Raman spectra of 1,2-dichloro-, 1-chloro-2-bromo- and 1,2-dibromopropane were recorded as liquids, in polar and non-polar solvents and in the crystalline state at low …
Number of citations: 40 www.sciencedirect.com
AJ LaPlante, HD Stidham - Spectrochimica Acta Part A: Molecular and …, 2009 - Elsevier
The mid and far infrared and the Raman spectrum of 1,2-dibromopropane is reported in solid, liquid and gas. Several bands reported by earlier workers are not present in the spectrum …
Number of citations: 20 www.sciencedirect.com
NH Kim, SH Hyun, CH Jin, SK Lee, DW Lee… - Archives of Pharmacal …, 2003 - Springer
In the present studies, the acute toxic effects of 2-bromopropane (2-BP) and its analog, 1,2-dibromopropane (1,2-DBP), were investigated in female BALB/c mice. The mice were treated …
Number of citations: 6 link.springer.com
M Låg, JG Omichinski, E Dybing, SD Nelson… - Chemico-biological …, 1994 - Elsevier
A series of halogenated propanes and propenes were studied for mutagenic effects in Salmonella typhimurium TA100 in the absence or presence of NADPH plus liver microsomes from …
Number of citations: 39 www.sciencedirect.com
M Laag, EJ Soederlund, JG Omichinski… - Chemical research in …, 1991 - ACS Publications
A series of halogenated propanes were studied for renal and testicular necrogenic effects in the rat and correlated to their ability to induce in vivo renaland testicular DNA damage and …
Number of citations: 57 pubs.acs.org
Y Takeuchi, G Ichihara, M Kamijima - journal of Occupational Health, 1997 - jstage.jst.go.jp
A 1009.. Ca V L. n I1~ W VV-•--.-. a1 v. r vv.. v propane: Mainly on its Reproductive Toxicity Yasuhiro TAKEUCHI, et al. Department of Hygiene, Nagoya University School of Medicine-2-…
Number of citations: 51 www.jstage.jst.go.jp
RJ Bussey, RC Neuman Jr - The Journal of Organic Chemistry, 1969 - ACS Publications
Results Slow addition of trichlorofluoromethane (Freon 11) solutions of¿-butyl hypobromite (ca. 0.5-0.6 M) to cold (—100), stirred, pentane solutions containing ca. 40 mol% excess …
Number of citations: 8 pubs.acs.org

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